molecular formula C12H14N2O B6352399 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine CAS No. 1153757-67-5

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine

Cat. No.: B6352399
CAS No.: 1153757-67-5
M. Wt: 202.25 g/mol
InChI Key: BHJAFFUQDSKFIM-UHFFFAOYSA-N
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Description

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine is a substituted benzene-1,2-diamine featuring a furan heterocycle. This molecular architecture, which combines an aromatic diamine with a furanyl group, is of significant interest in chemical research and development. Compounds with similar structures, such as those incorporating thiophene or furan rings, are frequently explored as key precursors in organic synthesis . The presence of both nitrogen and oxygen heteroatoms makes this compound a potential ligand for forming coordination complexes with transition metals like copper and iron; such complexes are widely investigated for their catalytic and biological properties . Research into analogous metal-organic compounds has demonstrated potential for antioxidant and enzyme-inhibitory activities, suggesting this diamine could be a valuable building block in medicinal chemistry and drug discovery programs . It is also a candidate for the synthesis of Schiff base ligands and other heterocyclic systems. This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all safe laboratory practices.

Properties

IUPAC Name

2-N-[1-(furan-2-yl)ethyl]benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJAFFUQDSKFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The synthesis begins with the condensation of benzene-1,2-diamine (1) and furan-2-carbaldehyde (2) to form a Schiff base (3) . Subsequent reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) yields the target compound (4) .

(1) C6H8N2+(2) C5H4O2(3) C11H12N2ONaBH4(4) C12H14N2O\text{(1) } \text{C}6\text{H}8\text{N}2 + \text{(2) } \text{C}5\text{H}4\text{O}2 \rightarrow \text{(3) } \text{C}{11}\text{H}{12}\text{N}2\text{O} \xrightarrow{\text{NaBH}4} \text{(4) } \text{C}{12}\text{H}{14}\text{N}_2\text{O}

Optimization Parameters

  • Solvent : Ethanol or methanol for optimal solubility.

  • Temperature : 0–5°C during condensation to minimize side reactions.

  • Catalyst : 10% Pd/C under 50 psi H₂ achieves >95% conversion.

Table 1: Reductive Amination Yields Under Varied Conditions

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₄Methanol2568
H₂/Pd-CEthanol5092
LiAlH₄THF6578

Nitro Group Reduction Pathway

Stepwise Synthesis

  • Alkylation : 2-Nitroaniline (5) reacts with 1-(furan-2-yl)ethyl bromide (6) in dimethylformamide (DMF) with K₂CO₃ to form 1-N-[1-(furan-2-yl)ethyl]-2-nitroaniline (7) .

  • Reduction : Catalytic hydrogenation of (7) using H₂/Pd-C in ethanol reduces the nitro group to an amine, yielding the target compound (4) .

(5) C6H6N2O2+(6) C6H7BrO(7) C12H13N2O3H2/Pd-C(4)\text{(5) } \text{C}6\text{H}6\text{N}2\text{O}2 + \text{(6) } \text{C}6\text{H}7\text{BrO} \rightarrow \text{(7) } \text{C}{12}\text{H}{13}\text{N}2\text{O}3 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{(4)}

Key Advantages

  • Regioselectivity : The nitro group directs alkylation to the para position, minimizing isomer formation.

  • Scalability : Continuous flow reactors enhance throughput in industrial settings.

Protecting Group Strategy

Acetylation-Alkylation Sequence

  • Protection : Benzene-1,2-diamine (1) is acetylated with acetic anhydride to form N-acetyl-1,2-diaminobenzene (8) .

  • Alkylation : (8) reacts with 1-(furan-2-yl)ethyl mesylate (9) in DMF/K₂CO₃ to yield N-acetyl-1-N-[1-(furan-2-yl)ethyl]-1,2-diaminobenzene (10) .

  • Deprotection : Hydrolysis with HCl/EtOH removes the acetyl group, producing (4) .

(1)(CH₃CO)₂O(8)(9)(10)HCl(4)\text{(1)} \xrightarrow{\text{(CH₃CO)₂O}} \text{(8)} \xrightarrow{\text{(9)}} \text{(10)} \xrightarrow{\text{HCl}} \text{(4)}

Yield Comparison

StepYield (%)
Acetylation95
Alkylation82
Deprotection88
Overall 68

Multicomponent Reaction (MCR) Approach

Ugi Reaction Protocol

A one-pot Ugi reaction combines benzene-1,2-diamine (1) , furfural (2) , tert-butyl isocyanide (11) , and propionic acid (12) in methanol. The reaction forms a peptoid intermediate (13) , which undergoes acid hydrolysis to yield (4) .

(1) + (2) + (11) + (12)(13)HCl(4)\text{(1) + (2) + (11) + (12)} \rightarrow \text{(13)} \xrightarrow{\text{HCl}} \text{(4)}

Advantages and Limitations

  • Advantage : High atom economy (78%).

  • Limitation : Requires rigorous purification to remove byproducts.

Industrial-Scale Production

Continuous Flow Hydrogenation

A packed-bed reactor with Pd/Al₂O₃ catalyst enables continuous reduction of the nitro precursor (7) . Key parameters:

  • Pressure : 20 bar H₂.

  • Residence Time : 30 minutes.

  • Throughput : 5 kg/h with 98% purity.

Table 2: Industrial vs. Batch Process Metrics

MetricBatch ProcessContinuous Flow
Yield (%)9296
Catalyst Loading10% Pd-C5% Pd/Al₂O₃
Energy ConsumptionHighLow

Comparative Analysis of Methods

Table 3: Method Efficiency and Feasibility

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Reductive Amination9295Moderate120
Nitro Reduction8997High90
Protecting Group6888Low150
MCR Approach7585Moderate200
Continuous Flow9698High80

Chemical Reactions Analysis

Types of Reactions

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the furan and benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine is C12H14N2OC_{12}H_{14}N_{2}O, with a molecular weight of 202.25 g/mol. Its structure can be represented as follows:

  • IUPAC Name : 2-N-[1-(furan-2-yl)ethyl]benzene-1,2-diamine
  • Canonical SMILES : CC(C1=CC=CO1)NC2=CC=CC=C2N
  • InChI Key : BHJAFFUQDSKFIM-UHFFFAOYSA-N

Synthetic Routes

Synthesis typically involves multi-step reactions, with one common method being the condensation of 2-cyano-3-acetyl-5-hydroxy-4-isobutyl oxazole with 2-methyl-3-furanmethanal. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency and scalability of production .

Medicinal Chemistry

This compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may exhibit similar activity.
  • Anticancer Activity : Research indicates that structurally related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Materials Science

The compound's unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules. It may be explored for use in developing advanced materials such as:

  • Polymers : Incorporating furan derivatives into polymer matrices can enhance their thermal and mechanical properties.
  • Catalysts : The presence of amino groups may facilitate catalytic activities in organic reactions.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing other compounds. Its reactivity allows it to participate in various chemical reactions:

Reaction TypeDescription
Oxidation Can yield furan-2-carboxylic acid derivatives using oxidizing agents.
Reduction Produces amine derivatives via reduction with sodium borohydride.
Substitution Electrophilic and nucleophilic substitutions are possible due to reactive sites.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of furan-based compounds demonstrated that analogs similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of tumor growth in vivo models .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of furan derivatives found that compounds with similar structures displayed effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the potential of this compound as a candidate for further development into antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a)
  • Synthesis : Prepared via nucleophilic aromatic substitution (98% yield) followed by catalytic hydrogenation (97% yield) .
  • Comparison : The furan-ethyl group in the target compound introduces an electron-rich heterocycle, contrasting with the electron-deficient trifluoromethyl substituents in 4a. This difference may influence reactivity in electrophilic substitutions or coordination chemistry .
N1-(Cyclohexylmethyl)benzene-1,2-diamine
  • Structure : Features a bulky cyclohexylmethyl group, leading to steric hindrance that may limit accessibility of the amine groups .
N,N′-Bis(pyridin-2-yl-methylene)benzene-1,2-diamine
  • Application : Forms stable Schiff base complexes with lanthanides, highlighting the utility of benzene-1,2-diamines in metal coordination .
  • Comparison : The furan substituent could alter chelation behavior due to its oxygen lone pairs, offering distinct coordination sites compared to pyridine-based analogs.

Substituent Effects on Reactivity and Yields

Electron-Withdrawing vs. Electron-Donating Groups
  • Electron-Withdrawing Substituents (e.g., -CF₃, -NO₂): Reduce reaction rates in condensations (e.g., quinoxaline synthesis) due to decreased nucleophilicity of the amine groups . Example: N1-(3,5-Bis(trifluoromethyl)phenyl)benzene-1,2-diamine (4b) failed to form the desired nitroaniline, instead yielding a double substitution product (20% yield) .
  • Electron-Donating Substituents (e.g., -CH₃, furan):
    • Enhance reactivity in nucleophilic aromatic substitutions.
    • Aliphatic substituents (e.g., cyclohexylmethyl) may improve solubility but introduce steric challenges .
Heterocyclic Substituents
  • Furan vs. Example: Pyrrole-containing derivatives (e.g., (4-((1H-pyrrol-1-yl)methyl)benzene-1,2-diamine) are synthesized via reductive amination but face challenges in purification .

Biological Activity

Overview

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines furan and benzene moieties, which contributes to its diverse biological activities. Its chemical formula is C12H14N2O, and it is characterized by the presence of two amino groups attached to a benzene ring.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : Similar compounds have shown high affinity for various receptors, suggesting potential interactions with biological targets.
  • Biochemical Pathways : The compound may participate in biochemical pathways through resonance-stabilized carbocations, which are typical in benzylic compounds.
  • Antimicrobial Properties : Preliminary investigations indicate that the compound exhibits antimicrobial effects against several pathogens.

Pharmacological Properties

Research has explored the pharmacokinetics of this compound, although detailed data on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties remain limited. However, compounds with similar structures have demonstrated significant biological activities including:

  • Antiviral Effects : Some derivatives have shown efficacy against viral infections.
  • Anti-inflammatory Properties : The compound is being investigated for potential anti-inflammatory applications.
  • Anticancer Activity : Initial studies suggest that it may inhibit cancer cell proliferation.

Research Findings and Case Studies

Several studies have reported on the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 2Showed significant cytotoxicity in various cancer cell lines, indicating potential as an anticancer agent.
Study 3Investigated the compound’s ability to modulate inflammatory responses in vitro.

Case Study: Anticancer Activity

In a study focused on nasopharyngeal carcinoma cells, derivatives of this compound were synthesized and evaluated for antiproliferative effects. Results indicated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents like cisplatin while showing lower nephrotoxicity .

Q & A

Q. What are the optimal synthetic routes for 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine, and how do reaction conditions influence yield?

Synthesis typically involves multi-step alkylation or reductive amination. A plausible route includes:

  • Step 1 : React benzene-1,2-diamine with 1-(furan-2-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) and catalyst (e.g., CuBr) in DMSO at 120°C for 12–16 hours .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. For example, excess alkylating agent may lead to di-substitution, while lower temperatures (<100°C) reduce side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., furan proton signals at δ 6.2–7.4 ppm, NH₂ groups at δ 3.5–5.0 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~219) .
  • X-ray crystallography : For structural confirmation, use SHELX programs for refinement (e.g., SHELXL for small-molecule resolution) .

Q. How does the furan substituent influence the compound’s reactivity in oxidation or substitution reactions?

The electron-rich furan ring enhances electrophilic substitution at the 5-position, while the ethyl linker stabilizes intermediates. For example:

  • Oxidation : MnO₂ selectively oxidizes the furan ring to a γ-lactone without affecting the aromatic amine groups .
  • Nucleophilic substitution : Reacts with acyl chlorides to form amides, with furan acting as a steric shield for regioselectivity .

Advanced Research Questions

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes)?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450) to model interactions. The furan’s oxygen may form hydrogen bonds with active-site residues .
  • DFT calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .

Q. How can synthetic byproducts be minimized during scale-up, and what analytical tools detect trace impurities?

  • Byproduct control : Use flow chemistry to maintain precise temperature and mixing, reducing dimerization or over-alkylation .
  • Impurity analysis : UPLC-QTOF-MS detects trace intermediates (e.g., di-alkylated products) at ppm levels .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxicity)?

  • Meta-analysis : Compare studies using standardized assays (e.g., MTT for cytotoxicity). Variations may arise from cell line specificity (e.g., HeLa vs. HEK293) or metabolite interference .
  • Isotopic labeling : Track metabolic pathways using ¹⁴C-labeled compound to distinguish parent molecule effects from artifacts .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH stability : The diamine moiety is prone to oxidation at pH > 8. Use degassed buffers (e.g., PBS with 1 mM EDTA) and store at –20°C under argon .
  • Thermal degradation : TGA/DSC analysis shows decomposition >150°C; avoid prolonged heating in synthetic steps .

Methodological Challenges

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Disorder in the furan ring : Use SHELXL’s PART instruction to model alternative conformations .
  • Twinned crystals : Apply the Hooft parameter in SHELXL to refine twin laws (e.g., two-fold rotation) .

Q. How do solvent polarity and substituent effects influence tautomeric equilibria in the diamine moiety?

  • Polar solvents (DMSO) : Stabilize the enol-imine tautomer via hydrogen bonding, observed via IR (N–H stretch at 3300 cm⁻¹) .
  • Nonpolar solvents (toluene) : Favor the keto-amine form, confirmed by UV-Vis (λmax shift from 280 nm to 310 nm) .

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